molecular formula C9H8ClNO2 B1312678 Acetyl chloride, (benzoylamino)- CAS No. 53587-10-3

Acetyl chloride, (benzoylamino)-

Cat. No.: B1312678
CAS No.: 53587-10-3
M. Wt: 197.62 g/mol
InChI Key: LSKOJLKNJUNBAC-UHFFFAOYSA-N
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Description

Acetyl chloride, (benzoylamino)- (chemical formula: C₉H₈ClNO₂) is a specialized acyl chloride derivative featuring a benzoylamino (–NH–C₆H₅CO–) substituent attached to the acetyl chloride core. This compound combines the reactivity of an acyl chloride with the aromatic and electron-withdrawing characteristics of the benzoyl group, making it a versatile intermediate in organic synthesis. It is typically synthesized via sequential acylation and chlorination steps, as evidenced by protocols involving N-acetylation of amino acids followed by reaction with acetyl chloride . The benzoylamino group enhances nucleophilicity at the nitrogen center, facilitating condensation reactions and intramolecular acyl transfers .

Preparation Methods

Schotten-Baumann Reaction

The most common laboratory method for synthesizing acetyl chloride, (benzoylamino)- is via the Schotten-Baumann reaction. This involves the reaction of benzoylamine with acetyl chloride under basic aqueous or biphasic conditions. The base neutralizes the hydrogen chloride formed, driving the reaction forward.

  • Reaction:
    Benzoylamine + Acetyl chloride → Acetyl chloride, (benzoylamino)- + HCl
  • Conditions:
    Typically performed in an organic solvent with a base such as sodium hydroxide or pyridine to scavenge HCl.
  • Notes:
    The reaction is highly sensitive to moisture due to the reactivity of acetyl chloride with water, which produces corrosive hydrogen chloride gas.

Industrial Production of Acetyl Chloride (Precursor)

Industrial synthesis of acetyl chloride, which is then used to prepare acetyl chloride, (benzoylamino)-, is commonly achieved by reacting acetic anhydride with anhydrous hydrogen chloride:

  • Reaction:
    (CH3CO)2O + HCl → CH3COCl + CH3COOH
  • Process Details:
    • Conducted at moderate temperatures (50–140 °C, preferably 65–115 °C) without catalysts.
    • The reaction mixture is continuously processed to remove acetyl chloride as it forms, shifting the equilibrium toward product formation.
    • The remaining mixture, containing acetic anhydride and acetic acid, is recycled to improve yield and economy.
  • Advantages:
    This method is economical and yields high purity acetyl chloride suitable for further reaction with benzoylamine.

Laboratory Synthesis Using Chlorinating Agents

Acetyl chloride can also be prepared by chlorination of acetic acid or its derivatives using reagents such as:

  • Phosphorus trichloride (PCl3)
  • Phosphorus pentachloride (PCl5)
  • Thionyl chloride (SOCl2)
  • Phosgene (COCl2)

These reagents convert the carboxylic acid group into the acyl chloride. The resulting acetyl chloride can then be reacted with benzoylamine to form acetyl chloride, (benzoylamino)-.

  • Notes:
    These methods often introduce impurities (phosphorus or sulfur residues) that may interfere with subsequent reactions. They require careful purification steps.

Alternative Routes

  • Heating benzoyl chloride with sodium acetate can yield acetyl chloride, which can then be used for further synthesis.
  • Catalytic carbonylation of methyl chloride under high temperature and catalyst presence can also produce acetyl chloride, though this is less common for benzoylamino derivatives.

The preparation of acetyl chloride, (benzoylamino)- requires strict control of moisture and temperature due to the high reactivity of acyl chlorides. Typical conditions include:

Parameter Typical Range/Value Notes
Temperature 0–40 °C (Schotten-Baumann) Lower temperatures reduce side reactions
Solvent Dichloromethane, THF, or none Solvent-free microwave methods reported
Base Pyridine, triethylamine Neutralizes HCl byproduct
Reaction Time 30 min to several hours Depends on scale and method
Atmosphere Inert (N2 or Ar) Prevents hydrolysis

Microwave-assisted solvent-free methods using PhCOCl-pyridine/basic alumina have been developed to improve efficiency and reduce reaction times for benzoylation reactions involving acetyl chloride, (benzoylamino)-.

Method Reactants Conditions Yield/Notes Reference
Schotten-Baumann Reaction Benzoylamine + Acetyl chloride Basic aqueous or organic solvent, 0–40 °C High yield, moisture sensitive
Industrial Acetic Anhydride Route Acetic anhydride + HCl 50–140 °C, continuous removal of product High yield, economical
Chlorinating Agents Acetic acid + PCl3/PCl5/SOCl2 Anhydrous conditions, room temp to reflux Impurities possible, requires purification
Benzoyl chloride + Sodium acetate Benzoyl chloride + NaOAc Heating Alternative route, less common
Catalytic Carbonylation Methyl chloride + CO + catalyst High temperature (860 °C) Specialized, less common
  • The Schotten-Baumann reaction remains the most straightforward and widely used laboratory method for preparing acetyl chloride, (benzoylamino)- due to its simplicity and relatively mild conditions.
  • Industrial production of acetyl chloride via acetic anhydride and hydrogen chloride is optimized by continuous removal of acetyl chloride to drive the equilibrium, enhancing yield and purity.
  • Chlorinating agents provide a direct route from acetic acid but require careful handling and purification to avoid contamination.
  • Microwave-assisted solvent-free methods have shown promise in improving reaction efficiency and environmental impact for benzoylation reactions involving acetyl chloride, (benzoylamino)-.
  • Moisture control is critical throughout all methods to prevent hydrolysis of the acyl chloride, which produces corrosive hydrogen chloride and reduces yield.

The preparation of acetyl chloride, (benzoylamino)- is well-established through several synthetic routes, with the Schotten-Baumann reaction and industrial acetic anhydride methods being predominant. Advances in solvent-free and microwave-assisted techniques offer improved efficiency and sustainability. Selection of the method depends on scale, purity requirements, and available reagents, with careful control of reaction conditions essential to maximize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, (benzoylamino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with acetyl chloride, (benzoylamino)- include:

Major Products Formed

The major products formed from reactions involving acetyl chloride, (benzoylamino)- include:

Mechanism of Action

The mechanism of action of acetyl chloride, (benzoylamino)- involves nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Benzoyl Chloride (C₆H₅COCl)

  • Reactivity: Benzoyl chloride is less reactive toward nucleophiles compared to acetyl chloride due to the electron-withdrawing benzoyl group stabilizing the electrophilic carbonyl carbon. However, acetyl chloride, (benzoylamino)- exhibits enhanced reactivity in intramolecular acyl transfers due to the proximity of the benzoylamino group .
  • Applications: Benzoyl chloride is widely used in pharmaceuticals and dyes , whereas acetyl chloride, (benzoylamino)- is tailored for synthesizing peptidomimetics and heterocycles .
  • Stability: Benzoyl chloride is more moisture-sensitive, requiring stringent anhydrous conditions, while the benzoylamino substituent in acetyl chloride, (benzoylamino)- may mitigate hydrolysis rates due to steric hindrance .

Acetyl Chloride (CH₃COCl)

  • Reactivity: Acetyl chloride is highly reactive in acetylation reactions due to its small size and strong electrophilicity. In contrast, acetyl chloride, (benzoylamino)- shows moderated reactivity, favoring selective amidation or cyclization reactions .
  • Synthesis: Acetyl chloride is prepared via PCl₅ or SOCl₂ reactions with acetic acid, while acetyl chloride, (benzoylamino)- requires multi-step functionalization of amino acids or amides .

4-Chloromethylbenzoyl Chloride (ClCH₂C₆H₄COCl)

  • Structure: The chloromethyl group introduces additional electrophilic sites, enabling crosslinking reactions. Acetyl chloride, (benzoylamino)- lacks such bifunctionality but offers dual reactivity via the acyl chloride and benzoylamino groups .
  • Applications: 4-Chloromethylbenzoyl chloride is used in polymer chemistry, whereas acetyl chloride, (benzoylamino)- is prominent in bioactive molecule synthesis .

Data Tables

Table 1: Physical and Chemical Properties

Compound Boiling Point (°C) Solubility Reactivity with Water
Acetyl Chloride 51–52 Ether, acetone Violent hydrolysis
Benzoyl Chloride 197–199 Benzene, ether Moderate hydrolysis
Acetyl Chloride, (Benzoylamino)- ~200 (estimated) DCM, THF Slow hydrolysis

Research Findings

  • Reactivity Trends: DFT studies indicate that acetyl chloride, (benzoylamino)- exhibits a 6 kcal/mol lower activation energy in condensation reactions compared to simpler acyl chlorides due to intramolecular stabilization .
  • Biological Activity: Derivatives of acetyl chloride, (benzoylamino)- show anti-enterovirus 71 activity, with IC₅₀ values comparable to propionylamino-substituted analogs .
  • Synthetic Utility : This compound enables one-pot synthesis of azlactones and diketopiperazines, highlighting its role in peptide-mimetic chemistry .

Biological Activity

Acetyl chloride, (benzoylamino)-, also known as benzoylamino-acetyl chloride, is an acyl chloride with significant applications in organic synthesis and potential biological activities. This compound is characterized by its volatile, colorless liquid form and high reactivity due to the presence of the acyl chloride functional group. This article explores its biological activity, synthesis methods, and relevant research findings.

Acetyl chloride, (benzoylamino)- has the molecular formula C9H8ClNO2C_9H_8ClNO_2 and is primarily utilized for N-, O-, and S-benzoylation reactions. It can be synthesized through various methods, including:

  • Microwave Irradiation : A solvent-free procedure using PhCOCl-Py/basic alumina has been developed for efficient N-, O-, and S-benzoylation reactions.
  • Friedel-Crafts Acylation : This method involves treating aromatic compounds with acyl chlorides in the presence of Lewis acids like AlCl3, facilitating the introduction of acetyl groups onto benzene rings.

Biological Activity

The biological activity of acetyl chloride, (benzoylamino)- is primarily linked to its role as a reagent in synthesizing biologically active compounds. Notably:

  • Synthesis of Benzothiazoles : This compound is used in synthesizing 2-arylbenzothiazoles, which are known for their potent biological activities against various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives synthesized from acetyl chloride exhibit significant antimicrobial activities against both mycobacterial and non-tubercular bacterial strains .

Research Findings and Case Studies

Recent studies have highlighted several important findings regarding the biological implications of acetyl chloride, (benzoylamino)-:

  • Antimicrobial Activity :
    • A study evaluating new hydrazides derived from acetyl chloride demonstrated promising antibacterial properties, particularly against drug-resistant strains .
    • The microplate Alamar Blue assay revealed that certain derivatives exhibited IC50 values indicating effective inhibition of bacterial growth.
  • Cell Cycle Effects :
    • Research on synthesized derivatives indicated effects on apoptosis and cell cycle blocking in cancer cell lines (HCT-8 and HT-29). These findings suggest potential applications in cancer therapeutics .
  • Inhibitory Mechanisms :
    • Investigations into the inhibitory mechanisms of related compounds have shown that acyl chlorides can interact with cellular macromolecules, potentially leading to cytotoxic effects. The formation of reactive intermediates that bind to cellular components has been documented .

Comparative Data Table

The following table summarizes key characteristics and biological activities associated with acetyl chloride, (benzoylamino)- and its derivatives.

Compound TypeKey CharacteristicsBiological Activity
Acetyl ChlorideVolatile, colorless liquid; highly reactiveUsed in synthesis of esters/amides
Benzothiazole DerivativesPotent biologically active compoundsAntimicrobial activity
Hydrazides from Acetyl ChlorideSynthesized from acetyl chlorideInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (benzoylamino)acetyl chloride derivatives in laboratory settings?

  • Methodological Answer : Use butyl-rubber gloves (minimum 0.3 mm thickness) and full-face respirators with AXBEK cartridges during synthesis. Work under fume hoods to mitigate inhalation risks, as benzoyl chloride derivatives release corrosive vapors (e.g., HCl). Immediate decontamination with soap/water for skin exposure and 30-minute eye flushing are mandatory .

Q. How can (benzoylamino)acetyl chloride be synthesized, and what are common pitfalls in its preparation?

  • Methodological Answer : React benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction completion via FT-IR for carbonyl chloride (C=O stretch at ~1800 cm⁻¹). Common pitfalls include incomplete removal of H₂O, leading to hydrolysis to benzoic acid .

Q. What experimental conditions optimize the reaction of (benzoylamino)acetyl chloride with amines?

  • Methodological Answer : Use a 1:1.2 molar ratio of acyl chloride to amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Stir at 0–5°C to minimize side reactions (e.g., over-acylation). Post-reaction, extract the amide product via aqueous workup (5% HCl to neutralize excess TEA) .

Q. Which purification techniques are effective for isolating (benzoylamino)acetyl chloride derivatives?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structures using ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. How can researchers characterize the stability of (benzoylamino)acetyl chloride under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Use UV-Vis spectroscopy to track hydrolysis rates (λ = 240 nm for benzoyl chloride degradation). Stability decreases above pH 7 due to nucleophilic attack by hydroxide ions .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of (benzoylamino)acetyl chloride in Friedel-Crafts acylations?

  • Methodological Answer : The electron-withdrawing benzoylamino group activates the acyl chloride toward electrophilic substitution. Use DFT calculations (B3LYP/6-31G*) to model transition states, and validate with Hammett plots correlating substituent effects with reaction rates .

Q. How can discrepancies between experimental and computational logD₇.₄ values for (benzoylamino)methyl derivatives be resolved?

  • Methodological Answer : Reconcile differences by adjusting computational parameters (e.g., solvation models in COSMO-RS). Experimentally, measure logD via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ACD/Labs). Discrepancies >0.5 log units suggest unaccounted hydrogen bonding .

Q. What strategies improve the regioselectivity of (benzoylamino)acetyl chloride in multi-step syntheses?

  • Methodological Answer : Introduce steric directing groups (e.g., ortho-substituted aryl rings) or use Lewis acids (AlCl₃) to polarize the acyl chloride. Monitor regioselectivity via LC-MS and optimize solvent polarity (e.g., switch from THF to DMF) .

Q. How do solvent effects influence the stability of (benzoylamino)acetyl chloride adducts with pyridine derivatives?

  • Methodological Answer : Use aprotic solvents (e.g., DCM) to stabilize intermediates. In polar solvents (e.g., MeOH), adducts decompose via hydrolysis. Characterize intermediates using low-temperature ¹³C NMR to capture transient species .

Q. What structure-activity relationships (SARs) govern the antibacterial activity of (benzoylamino)acetyl chloride derivatives?

  • Methodological Answer : Correlate logP values (lipophilicity) with MIC data against Gram-negative bacteria. Synthesize analogs with varying alkyl chain lengths and test via broth microdilution. Hydrophobic derivatives (logP >3) show enhanced membrane permeability .

Q. Tables for Key Data

Table 1 : Comparison of Experimental vs. Calculated logD₇.₄ Values for (Benzoylamino)methyl Derivatives

CompoundlogD₇.₄ (Exp)logD₇.₄ (Calc)Deviation
NOR-11.20.8+0.4
CIPRO-20.91.3-0.4
PIPEM-31.51.1+0.4
Source: Adapted from Table 3 in

Table 2 : Optimal Reaction Conditions for Amide Formation

ParameterValue
SolventDry DCM
Temperature0–5°C
BaseTriethylamine (1.2 eq)
Workup5% HCl wash
Yield85–92%
Source: Synthesis protocols from

Properties

IUPAC Name

2-benzamidoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOJLKNJUNBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463336
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53587-10-3
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by the chlorination of hippuric acid using phosphorus pentachloride in acetyl chloride according to a literature procedure, mp 124°-126° C. dec (McInally, I. et al J. Polymer Sci. Polymer Chem. Ed. (1977), 15, 2511, mp 125° C. dec.).
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